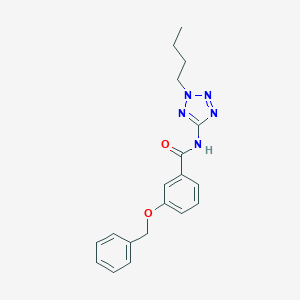![molecular formula C25H26FN3O B244468 N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide, commonly known as FUB-PB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to JWH-018, a well-known synthetic cannabinoid.
Mecanismo De Acción
FUB-PB-22 exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are coupled to G proteins. This leads to the activation of various intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels. The activation of these pathways ultimately leads to the various physiological effects of FUB-PB-22.
Biochemical and Physiological Effects
FUB-PB-22 has been shown to produce a range of biochemical and physiological effects in various studies. These effects include the modulation of pain perception, inflammation, appetite, and mood. This compound has also been shown to induce hypothermia and catalepsy in rodents, which are commonly used as indicators of cannabinoid activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FUB-PB-22 in scientific research is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to investigate the specific roles of these receptors in various physiological processes. However, one of the main limitations of using this compound is its potential for abuse and dependence, which makes it difficult to obtain and use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on FUB-PB-22. One area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. For example, FUB-PB-22 has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. Another area of interest is the development of novel synthetic cannabinoids based on the structure of FUB-PB-22, which could have improved pharmacological properties and reduced potential for abuse and dependence.
Métodos De Síntesis
FUB-PB-22 can be synthesized by using a multistep process, which involves the reaction of 1-(2-fluorobenzyl)piperazine with 2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
FUB-PB-22 has been extensively studied for its potential applications in scientific research. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed in the central nervous system and peripheral tissues. This compound has been used in various studies to investigate the role of cannabinoid receptors in the regulation of various physiological processes such as pain, inflammation, appetite, and mood.
Propiedades
Fórmula molecular |
C25H26FN3O |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26FN3O/c1-19-6-2-4-8-23(19)25(30)27-21-10-12-22(13-11-21)29-16-14-28(15-17-29)18-20-7-3-5-9-24(20)26/h2-13H,14-18H2,1H3,(H,27,30) |
Clave InChI |
LITAEEUGNOZOSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)

